An In-Depth Technical Guide to 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)
An In-Depth Technical Guide to 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2',6,6'-tetrachlorobiphenyl (PCB 54), CAS number 15968-05-5. As a non-dioxin-like polychlorinated biphenyl (PCB), this congener presents unique toxicological and environmental considerations that are critical for researchers in toxicology, environmental science, and drug development to understand. This document delves into its synthesis, physicochemical properties, toxicological profile, environmental fate, and analytical methodologies, offering field-proven insights and detailed protocols.
Introduction: The Significance of a Non-Dioxin-Like PCB
Polychlorinated biphenyls are a class of 209 congeners, each with a distinct chlorine substitution pattern on a biphenyl backbone. While much of the focus on PCB toxicity has been on the "dioxin-like" congeners that bind to the aryl hydrocarbon receptor (AhR), the non-dioxin-like PCBs, such as PCB 54, constitute a significant portion of PCB contamination and exhibit different mechanisms of toxicity.[1] Understanding the specific properties and biological interactions of PCB 54 is therefore crucial for a complete assessment of the risks associated with PCB exposure.
2,2',6,6'-Tetrachlorobiphenyl is characterized by the presence of chlorine atoms at all four ortho positions. This substitution pattern forces the two phenyl rings into a non-planar conformation, which sterically hinders rotation around the C-C bond and is a key determinant of its distinct toxicological properties.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of PCB 54 is fundamental to predicting its environmental transport, bioavailability, and analytical behavior.
| Property | Value | Source |
| CAS Number | 15968-05-5 | |
| Molecular Formula | C₁₂H₆Cl₄ | |
| Molecular Weight | 292.00 g/mol | |
| Appearance | White, brittle solid | |
| Melting Point | 197-199 °C | |
| Boiling Point | 355-357 °C | |
| Water Solubility | 0.002 mg/L at 25 °C (estimated) | |
| Log Kow (Octanol-Water Partition Coefficient) | 6.3 (estimated) |
The high Log Kow value indicates that PCB 54 is highly lipophilic and will preferentially partition into fatty tissues, leading to bioaccumulation in organisms. Its low water solubility contributes to its persistence in sediment and soil.
Synthesis of 2,2',6,6'-Tetrachlorobiphenyl
For research purposes, the synthesis of individual PCB congeners with high purity is essential. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, including PCBs.[2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.
Representative Suzuki-Miyaura Coupling Protocol for PCB 54
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for PCB synthesis.[4]
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dichlorophenylboronic acid (1.2 equivalents) and 1-bromo-2,6-dichlorobenzene (1.0 equivalent).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).
Step 2: Reaction
-
Stir the reaction mixture vigorously at reflux (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield pure 2,2',6,6'-tetrachlorobiphenyl.
Caption: Key toxicological pathways of PCB 54.
Atropisomerism: A Hidden Dimension of Toxicity
Due to the four bulky chlorine atoms in the ortho positions, rotation around the biphenyl C-C bond in 2,2',6,6'-tetrachlorobiphenyl is severely restricted. This can lead to the existence of stable rotational isomers, or atropisomers, which are non-superimposable mirror images of each other. [5]The presence of atropisomers adds another layer of complexity to the toxicology and analysis of PCB 54.
It is crucial for researchers to consider that the biological activity and metabolic fate of each atropisomer can differ significantly. [6]One atropisomer may be more toxic or may be metabolized at a different rate than its counterpart.
Chiral Separation of Atropisomers
The separation of PCB atropisomers requires chiral chromatography techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be employed. [7]The choice of CSP and chromatographic conditions is critical for achieving baseline separation.
Environmental Fate and Biodegradation
The persistence of PCBs in the environment is a major concern. Due to its lipophilicity and low water solubility, PCB 54 strongly adsorbs to soil and sediment particles.
Microbial Degradation
Microbial degradation is the primary mechanism for the breakdown of PCBs in the environment. This can occur under both aerobic and anaerobic conditions. [8]
-
Aerobic Degradation: Under aerobic conditions, bacteria can utilize PCBs as a carbon source. The degradation pathway typically involves dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization. [8][9]However, highly chlorinated congeners like PCB 54 are more resistant to aerobic degradation.
-
Anaerobic Degradation: In anaerobic environments, such as sediments, reductive dechlorination is the main degradation process. [10]Microorganisms remove chlorine atoms from the biphenyl rings, resulting in less chlorinated congeners that can then be more readily degraded aerobically.
Caption: Microbial degradation pathways for PCB 54.
Analytical Methodology: A Step-by-Step Protocol for GC-MS Analysis in Sediment
Accurate and sensitive analytical methods are essential for monitoring PCB 54 in environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for PCB analysis. [11]
Protocol for PCB 54 Analysis in Sediment by GC-MS
This protocol is based on established EPA methodologies and best practices for the analysis of PCBs in solid matrices. [11][12] Step 1: Sample Preparation and Extraction
-
Homogenize the sediment sample to ensure representativeness.
-
Air-dry the sample or determine the moisture content to report results on a dry weight basis.
-
Weigh approximately 10 g of the homogenized sediment into a Soxhlet extraction thimble.
-
Add a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample to monitor extraction efficiency.
-
Extract the sample for 16-24 hours using a Soxhlet extractor with a suitable solvent mixture, such as hexane:acetone (1:1, v/v).
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator.
Step 2: Extract Cleanup
-
To remove interfering compounds, perform a cleanup step using column chromatography.
-
Pack a glass column with activated silica gel or Florisil.
-
Apply the concentrated extract to the top of the column.
-
Elute the PCBs with a nonpolar solvent, such as hexane. This step separates the PCBs from more polar interferences.
-
In some cases, an additional cleanup step with acid or base treatment may be necessary to remove certain types of interferences.
Step 3: GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating PCB congeners.
-
Injection: Inject 1 µL of the cleaned extract into the GC inlet in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
For enhanced sensitivity and selectivity, use selected ion monitoring (SIM) mode. Monitor the characteristic ions for PCB 54 (e.g., m/z 292, 290, 255).
-
-
Quantification:
-
Create a calibration curve using certified standards of PCB 54 at different concentrations.
-
Quantify the concentration of PCB 54 in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the surrogate standard.
-
Caption: Workflow for GC-MS analysis of PCB 54 in sediment.
Conclusion
2,2',6,6'-Tetrachlorobiphenyl (PCB 54) is a non-dioxin-like PCB with a unique toxicological profile driven by its fully ortho-substituted structure. Its neurotoxicity, endocrine-disrupting potential, and the added complexity of atropisomerism necessitate a thorough understanding for accurate risk assessment and further research. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to investigate the properties and effects of this important environmental contaminant. As research continues to unravel the specific mechanisms of action of individual PCB congeners, a detailed understanding of compounds like PCB 54 will be paramount in protecting human and environmental health.
References
-
Arnold, D. L., et al. (1999). Formulation and Characterization of an Experimental PCB Mixture Designed to Mimic Human Exposure from Contaminated Fish. Toxicological Sciences, 52(2), 244-255. [Link]
-
Bauer, U. J., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) and their metabolites with a modified Suzuki-coupling. Chemosphere, 30(8), 1587-1598. [Link]
-
EPA. (1996). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Joshi, N., et al. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 85(5), 789-795. [Link]
-
Lein, P. J., et al. (2019). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Comprehensive Toxicology, 3, 345-373. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]
-
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
-
University of California, Davis. (2021). Investigation of the Effects of Polychlorinated Biphenyls on Neurodevelopment. [Link]
-
O'Shea, D. F. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 335-340. [Link]
-
Liu, X., et al. (2013). Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. Journal of Separation Science, 36(24), 3851-3858. [Link]
- van den Berg, M., et al. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241.
- Haglund, P. (1996). The search for chiral PCBs. Chemosphere, 32(11), 2133-2140.
-
Pathiraja, G., et al. (2021). Degradation of polychlorinated biphenyls (pcbs) using bacteria isolated from paint scrapes. Journal of Environmental Management, 296, 113197. [Link]
-
Streifel, K. M., et al. (2014). Dopaminergic Neurotoxicants Cause Biphasic Inhibition of Purinergic Calcium Signaling in Astrocytes. PLoS ONE, 9(10), e110906. [Link]
-
Wikipedia contributors. (2024, January 28). Polyvinyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-143. [Link]
-
University of California, Davis. (2023). Assessing CaMPARI as new approach methodology for evaluating neurotoxicity. [Link]
-
Gérardy, R. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Greenwich). [Link]
-
Kania-Korwel, I., et al. (2022). Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure. bioRxiv. [Link]
-
Yadav, S., et al. (2015). Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils. Environmental Science and Pollution Research, 22(1), 15-32. [Link]
-
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
-
DiVincenzo, J. P., & You, J. (2015). Comparison of five extraction methods for measuring PCBs, PBDEs, organochlorine pesticides, and lipid content in serum. Chemosphere, 120, 291-297. [Link]
-
Inui, H., et al. (2022). Differences in Enantioselective Hydroxylation of 2,2',3,6-Tetrachlorobiphenyl (CB45) and 2,2',3,4',6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Environmental Science & Technology, 56(15), 10839-10848. [Link]
-
Kania-Korwel, I., et al. (2023). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Chemical Research in Toxicology, 36(8), 1275-1286. [Link]
-
Chen, F., et al. (2014). Enhanced biodegradation of polychlorinated biphenyls by defined bacteria-yeast consortium. Journal of Hazardous Materials, 264, 13-19. [Link]
-
Westerink, R. H. S. (n.d.). Publications - Neurotoxicology. [Link]
-
EPA. (1996). Method 9078: Screening Test Method for Polychlorinated Biphenyls in Soil. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
360iResearch. (2024). Gel Etching Market by Form, Type, End-Use, Application, & Channel - Global Forecast 2026-2032. [Link]
-
Stella, D., et al. (2020). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 21(18), 6806. [Link]
-
Inui, H., et al. (2022). Differences in Enantioselective Hydroxylation of 2,2',3,6-Tetrachlorobiphenyl (CB45) and 2,2',3,4',6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies. Environmental Science & Technology, 56(15), 10839-10848. [Link]
-
Kania-Korwel, I., et al. (2019). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. ChemRxiv. [Link]
-
Ghosh, U., et al. (2021). Aerobic Bioaugmentation to Decrease Polychlorinated Biphenyl (PCB) Emissions from Contaminated Sediments to Air. Environmental Science & Technology, 55(15), 10543-10552. [Link]
-
Li, Y., et al. (2008). Determination of PCBs in sediments by ASE and GC/MS. Journal of Environmental Sciences, 20(11), 1361-1365. [Link]
-
Leigh, M. B., et al. (2007). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology, 73(10), 3330-3337. [Link]
-
Sowers, K. R., & May, H. D. (2013). In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet?. Current Opinion in Biotechnology, 24(3), 482-488. [Link]
-
National Research Council. (2001). Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. In A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. [Link]
-
Kania-Korwel, I., et al. (2019). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. ChemRxiv. [Link]
-
Singh, A., & Yadav, V. (2021). Anaerobic degradation of Polychlorinated Biphenyls (PCBs) and Polychlorinated Biphenyls Ethers (PBDEs), and microbial community dynamics of electronic waste-contaminated soil. Journal of Hazardous Materials, 403, 123612. [Link]
-
Kania-Korwel, I., et al. (2023). Enantiomeric Fractions Reveal Differences in the Atropselective Disposition of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) in Wildtype, Cyp2abfgs-Null, and CYP2A6-Humanized Mice. Chemical Research in Toxicology, 36(8), 1275-1286. [Link]
Sources
- 1. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Enantioselective Hydroxylation of 2,2',3,6-Tetrachlorobiphenyl (CB45) and 2,2',3,4',6-Pentachlorobiphenyl (CB91) by Human and Rat CYP2B Subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. TechPowerUp [techpowerup.com]
